Lutetium (III) 2,4-pentanedionate

Description

Contextual Significance of Lanthanide β-Diketone Complexes in Contemporary Chemistry

Lanthanide β-diketonate complexes are a widely studied class of compounds in modern chemistry due to their intriguing catalytic and photoluminescent properties. researchgate.net These features make them excellent candidates for developing energy-efficient emissive materials and effective catalysts for various organic syntheses. researchgate.netscilit.com The β-diketone ligands, such as 2,4-pentanedionate, are among the most utilized for chelating lanthanide ions. researchgate.net The resulting complexes are often soluble in organic solvents, a valuable property that contrasts with the insolubility of many inorganic metal halides. wikipedia.org This solubility, combined with their volatility, makes them useful as catalyst precursors and reagents in diverse chemical applications. wikipedia.org

The lutetium (III) ion (Lu³⁺) is the final element in the lanthanide series and possesses a unique set of properties. Its electron configuration is [Xe] 4f¹⁴, meaning it has a completely filled 4f subshell. kle.cz This filled f-orbital results in a diamagnetic character and a stable +3 oxidation state. k-tree.ruwikipedia.org

A key characteristic of the lanthanide series is the "lanthanide contraction," the steady decrease in ionic radii across the series. Consequently, Lu³⁺ has the smallest ionic radius of all the trivalent lanthanide ions. aip.org This high charge density influences its coordination chemistry. While lanthanide coordination numbers can vary, for the heavier lanthanides like lutetium, an 8-fold coordination geometry, specifically a square antiprism (SAP), is found to be the dominant configuration for its aqua ion in solution. aip.org However, coordination numbers of 7, 8, and 9 are all possible depending on the steric and electronic nature of the coordinating ligands. aip.orgresearchgate.net

Table 1: Properties of Lutetium (III) Ion

| Property | Value |

|---|---|

| Atomic Number | 71 kle.cz |

| Electron Configuration | [Xe] 4f¹⁴ kle.cz |

| Common Oxidation State | +3 k-tree.ru |

| Ionic Radius (8-coordinate) | ~0.977 Å |

The 2,4-pentanedionate anion (CH₃COCHCOCH₃⁻), commonly known as acetylacetonate (B107027) (acac), is a bidentate ligand. wikipedia.org It coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orglibretexts.org This chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.

Overview of Academic Research Trajectories for Lutetium (III) 2,4-pentanedionate

Research involving this compound has primarily focused on its application in catalysis and materials science. It is utilized as a catalyst in various organic reactions, including hydrogenation, alkylation, and polymerization processes. fishersci.comcymitquimica.comnanografi.com For example, it has been noted for its involvement in refluxing 1,2,4-trichlorobenzene. fishersci.comcymitquimica.com The compound's thermal stability and volatility make it a viable precursor for the synthesis of lutetium-containing materials.

In materials science, a significant area of research is the use of lanthanide complexes, including lutetium derivatives, in the development of advanced materials. Lutetium(III) acetylacetonate has been investigated for its potential role in modifying the properties of perovskite solar cells. ohmid.com When added to perovskite precursors, it can act as a crystal growth regulator and passivate defects at the crystal surface, potentially enhancing photovoltaic efficiency and stability. ohmid.com Furthermore, its adducts with other ligands, such as 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995), have also been synthesized and studied. wikipedia.org These research avenues highlight the compound's utility as a building block for creating functional materials with tailored electronic and optical properties.

Table 2: Chemical Data for this compound

| Identifier | Data |

|---|---|

| Chemical Formula | C₁₅H₂₁LuO₆ cymitquimica.com |

| Molecular Weight | 472.29 g/mol cymitquimica.comfishersci.be |

| Synonyms | Lutetium acetylacetonate, Lutetium(3+) triacetylacetonate wikipedia.orgcymitquimica.com |

| InChI Key | HXFHOORFYPCGNF-UHFFFAOYSA-N cymitquimica.com |

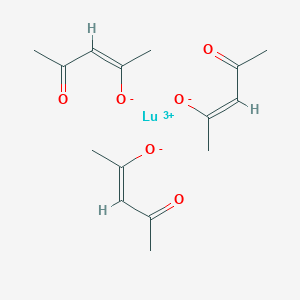

Structure

3D Structure of Parent

Properties

IUPAC Name |

lutetium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWQJPYHKLRMB-LNTINUHCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lutetium Iii 2,4 Pentanedionate

Sol-Gel Processing Routes Utilizing Lutetium (III) 2,4-pentanedionate

Influences of Chelating Agents and Stabilizers on Sol-Gel Chemistry

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). shaalaa.com In the context of synthesizing lutetium-containing materials, the sol-gel process often utilizes metal alkoxides, which are highly reactive towards water. srce.hrresearchgate.net This high reactivity can lead to rapid hydrolysis and uncontrolled precipitation. srce.hrresearchgate.net

To mitigate this, chelating agents are introduced to the reaction mixture. Chelating agents are molecules that can form multiple bonds to a single metal ion, in this case, the Lu³⁺ ion. srce.hrnih.gov By forming a stable chelate ring with the lutetium ion, the chelating agent effectively reduces the reactivity of the metal precursor. srce.hrresearchgate.net This moderation of reactivity is crucial for controlling the subsequent hydrolysis and condensation steps, which are the fundamental reactions in the sol-gel process. dtic.milresearchgate.netresearchgate.net

The use of chelating agents influences several aspects of the sol-gel process:

Gelation Process: The structure and properties of the final gel are directly affected by the chelation process. srce.hrresearchgate.net

Particle Agglomeration: An increased ratio of chelating agent to the metal alkoxide precursor tends to decrease the agglomeration of particles during hydrolysis. srce.hr

Particle Size and Shape: The ratio of the chelating agent to the alkoxide and the amount of water can be adjusted to control the size of the resulting sol particles. srce.hr Furthermore, chelating agents can influence the shape of the final nanopowder. srce.hr

Stabilizers, in a broader sense, can also include solvents that act as drying chemical control additives (DCCAs). These solvents can help to promote slower drying of the gel, which is important for producing monolithic materials. dtic.mil

Control of Hydrolysis and Condensation Processes

Hydrolysis and condensation are the two primary reactions in the sol-gel process. researchgate.netresearchgate.net In the case of a lutetium precursor, the hydrolysis reaction can be represented as:

Lu(OR)₃ + 3H₂O → Lu(OH)₃ + 3ROH

This is followed by condensation reactions, which can occur through two main pathways:

2Lu(OH)₃ → (HO)₂Lu-O-Lu(OH)₂ + H₂O (water condensation) Lu(OH)₃ + Lu(OR)₃ → (HO)₂Lu-O-Lu(OR)₂ + ROH (alcohol condensation)

The rates of these reactions are critical in determining the structure and properties of the final material. Several factors can be manipulated to control these processes:

Water-to-Alkoxide Ratio: This is a primary parameter that affects the nature of the resulting oxide. core.ac.uk Increasing this ratio generally accelerates the hydrolysis reaction. core.ac.uk

Catalyst: The type and amount of catalyst (acidic or basic) can significantly influence the rates of hydrolysis and condensation. dtic.mil

Temperature: Reaction temperature affects the kinetics of both hydrolysis and condensation.

Chelating Agents: As discussed previously, chelating agents play a crucial role by modifying the metal precursor and thereby controlling its reactivity towards water. srce.hrresearchgate.net This allows for a more controlled formation of the oxide network.

In a typical sol-gel synthesis of a lutetium-containing material, such as lutetium oxide (Lu₂O₃) nanowires, a lutetium precursor is dissolved in a solvent, and the sol is prepared for the subsequent gelation and heat treatment processes. nih.gov The control over hydrolysis and condensation ensures the formation of a uniform and ordered material. nih.gov

Adduct Formation and Ligand Exchange Reactions

The coordination chemistry of this compound extends beyond its simple form. The central lutetium ion can expand its coordination sphere to accommodate additional ligands, leading to the formation of adducts and mixed-ligand complexes.

Synthesis of Mixed-Ligand Lutetium (III) Acetylacetonate (B107027) Complexes

While the simple Lu(acac)₃ complex is known, it readily forms adducts with other ligands. wikipedia.org This is a common feature among lanthanide acetylacetonates (B15086760).

This compound forms stable adducts with nitrogen-containing heterocyclic ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bipy). wikipedia.org The synthesis of these mixed-ligand complexes, such as Lu(acac)₃(phen) and Lu(acac)₃(bipy), has been reported. wikipedia.org In these complexes, the nitrogen atoms of the auxiliary ligands coordinate to the lutetium ion, resulting in a higher coordination number for the metal center. wikipedia.org The formation of these adducts can influence the properties of the complex, such as its volatility and crystal structure. wikipedia.org

For instance, the synthesis of similar mixed-ligand complexes with other metals, like ruthenium, involves the displacement of a weakly bound ligand (like acetonitrile) by the stronger chelating ligands phenanthroline or bipyridine. osti.gov A similar principle can be applied to the synthesis of lutetium adducts.

| Auxiliary Ligand | Resulting Complex |

| 1,10-phenanthroline (phen) | Lu(acac)₃(phen) |

| 2,2'-bipyridine (bipy) | Lu(acac)₃(bipy) |

Table 1: Examples of Mixed-Ligand Lutetium (III) Acetylacetonate Complexes with Nitrogen-Containing Ligands.

Trifluoroacetylacetone (tfac) is a derivative of acetylacetone (B45752) where one of the methyl groups is replaced by a trifluoromethyl group (CF₃). wikipedia.org This substitution significantly alters the electronic properties of the ligand, making it a stronger acid and influencing the properties of its metal complexes. Lutetium can form complexes with trifluoroacetylacetone, and these complexes can also participate in adduct formation.

The use of fluorinated β-diketonates, like trifluoroacetylacetone, is a common strategy to increase the volatility of metal complexes, which can be advantageous for applications such as chemical vapor deposition.

| Ligand | Chemical Formula | Key Feature |

| Acetylacetone (acac) | C₅H₈O₂ | Parent β-diketone |

| Trifluoroacetylacetone (tfac) | C₅H₅F₃O₂ | Contains a CF₃ group, increasing acidity and volatility of complexes |

Table 2: Comparison of Acetylacetone and its Trifluoro-derivative.

Stereochemical Considerations in Complex Formation

The formation of tris-chelate complexes like Lu(acac)₃ raises stereochemical questions. When three bidentate ligands coordinate to a central metal ion, the resulting complex can exist as stereoisomers. The coordination geometry around the lutetium ion in these complexes is typically distorted from a perfect octahedron. The specific arrangement of the three acetylacetonate ligands around the lutetium center can lead to different isomeric forms. The study of these isomers and their interconversion is an important aspect of the coordination chemistry of these compounds.

Advanced Spectroscopic and Structural Characterization of Lutetium Iii 2,4 Pentanedionate Complexes

X-ray Diffraction Studies

Single Crystal X-ray Crystallography of Lutetium (III) 2,4-pentanedionate Adducts

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For metal complexes like this compound, this technique provides invaluable data on the coordination environment of the central metal ion, molecular geometry, and the packing of molecules within the crystal lattice. mdpi.com

While specific single-crystal X-ray diffraction data for unsolvated this compound is not widely reported in the literature, the analysis of related metal acetylacetonate (B107027) complexes allows for a detailed prediction of its structural characteristics. The lutetium(III) ion, being a lanthanide, typically exhibits high coordination numbers, commonly 6, 7, or 8. In a monomeric Lu(acac)₃ complex, the three bidentate 2,4-pentanedionate ligands would chelate the Lu³⁺ ion, resulting in a coordination number of 6. The expected geometry would likely be a distorted octahedron due to the constraints of the chelate rings.

Crystal packing is governed by the interplay of various intermolecular forces that dictate how individual molecules arrange themselves in the solid state. mdpi.com The packing efficiency and resulting crystal system are influenced by the shape of the molecule and the nature of its intermolecular interactions. In similar metal-organic complexes, molecules often arrange in patterns that maximize stabilizing forces. nih.gov For instance, the stacking of molecules might occur in a way that minimizes steric hindrance while maximizing attractive van der Waals forces.

The architecture of molecular crystals is fundamentally controlled by intermolecular interactions. rsc.org A thorough understanding of these forces is key to rationalizing the bulk properties of the material. nih.gov In the crystal structure of this compound, several types of non-covalent interactions are expected to be at play:

Van der Waals Forces: These are the predominant interactions, arising from temporary fluctuations in electron density. The bulky nature of the acetylacetonate ligands provides a large surface area for these dispersion forces to act, playing a crucial role in the crystal packing.

Weak C-H···O Hydrogen Bonds: The methyl (CH₃) and methine (CH) groups on the acetylacetonate ligands can act as weak hydrogen bond donors to the oxygen atoms of neighboring molecules. While individually weak, the collective effect of numerous such interactions can significantly influence the supramolecular assembly.

π-stacking: The delocalized π-system of the chelate rings can lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. nih.gov

The interplay of these forces dictates the final crystal structure, influencing properties like solubility and thermal stability. nih.gov

| Interaction Type | Description | Expected Role in Lu(acac)₃ |

| Van der Waals Forces | Non-specific attractive forces due to temporary dipoles. | Primary contributor to overall crystal packing and cohesion. |

| C-H···O Hydrogen Bonds | Weak electrostatic interactions between a C-H bond and an oxygen atom. | Directional interactions that influence specific molecular orientations. |

| π-π Stacking | Attractive interaction between the π-electron systems of the chelate rings. | Contributes to the stabilization of stacked molecular arrangements. |

Powder X-ray Diffraction for Thin Film Crystallinity and Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used for the characterization of polycrystalline materials, including thin films. wayne.edu It is instrumental in identifying the crystalline phases present, determining the degree of crystallinity, and assessing preferred orientation (texture) in deposited films. mdpi.com

When this compound is used as a precursor for thin-film deposition, PXRD can be employed to:

Confirm the Crystalline Phase: The resulting diffraction pattern serves as a "fingerprint" of the material, which can be compared against standard patterns from databases like the NIST library to confirm the deposition of the intended Lu(acac)₃ phase or its decomposition products, such as lutetium oxide (Lu₂O₃). researchgate.netnist.gov

Assess Crystallinity: Broad, poorly defined peaks in the diffractogram indicate an amorphous or poorly crystalline film, whereas sharp, intense peaks are characteristic of a well-ordered crystalline structure. mdpi.com The full width at half maximum (FWHM) of the diffraction peaks is inversely related to the size of the crystalline domains.

Analyze Texture: In thin films, it is common for crystallites to grow with a preferred orientation relative to the substrate. Pole figure analysis, an advanced XRD technique, can be used to quantify this texture, which significantly impacts the film's properties. mdpi.com

| Parameter | Information Obtained from PXRD | Significance for Thin Films |

| Peak Positions (2θ) | d-spacings (interplanar distances) | Phase identification (e.g., Lu(acac)₃ vs. Lu₂O₃). |

| Peak Intensities | Relative abundance of crystallographic planes | Determination of preferred orientation (texture). |

| Peak Broadening (FWHM) | Crystallite size and microstrain | Assessment of film crystallinity and defect density. |

Mass Spectrometry (e.g., ESI-MS⁺, MALDI-TOF) for Molecular Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and elucidating the structure of compounds. For a metal-organic complex like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful as they can transfer the intact complex into the gas phase with minimal fragmentation.

In a typical positive-ion ESI-MS experiment, a solution of Lu(acac)₃ would be expected to show a prominent peak corresponding to the molecular ion, [Lu(C₅H₇O₂)₃]⁺. The presence of lutetium's characteristic isotopic pattern would further confirm its identity. Fragmentation patterns can also provide structural information, such as the sequential loss of acetylacetonate ligands.

| Ion Species | Formula | Calculated m/z (for ¹⁷⁵Lu) | Significance |

| Molecular Ion [M]⁺ | [Lu(C₅H₇O₂)₃]⁺ | 472.1 | Confirms the molecular weight of the intact complex. |

| Fragment Ion [M-acac]⁺ | [Lu(C₅H₇O₂)₂]⁺ | 373.1 | Indicates the loss of one acetylacetonate ligand. |

| Fragment Ion [M-2acac]⁺ | [Lu(C₅H₇O₂)]⁺ | 274.0 | Indicates the loss of two acetylacetonate ligands. |

Microscopic and Morphological Characterization (SEM, TEM) for Thin Film Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the surface and internal structure of materials at the micro- and nanoscale. For thin films prepared from this compound, these methods provide critical information about the film's quality and microstructure. dtu.dk

Scanning Electron Microscopy (SEM): SEM is used to analyze the surface morphology of the thin film. researchgate.net It provides high-resolution images of the film's topography, revealing details about:

Grain Size and Shape: The size and distribution of crystalline grains on the surface.

Surface Roughness: The presence of hills, valleys, or other surface features.

Film Uniformity and Defects: The existence of cracks, pores, or other imperfections that could affect device performance. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, allowing for the analysis of the film's internal structure. By examining a cross-section of the film, TEM can reveal:

Film Thickness: Precise measurement of the film's thickness.

Crystallinity and Orientation: High-resolution imaging and diffraction patterns can provide detailed information about the crystal structure and orientation of individual grains. dtu.dk

Interfaces: The nature of the interface between the thin film and the underlying substrate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Phase Transitions and Decomposition

Thermal analysis techniques are crucial for determining the thermal stability and decomposition pathway of a precursor like this compound, which is vital for developing deposition processes like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. eag.com A TGA curve for Lu(acac)₃ would show distinct mass loss steps corresponding to volatilization and decomposition. An ideal precursor exhibits a clean, single-step volatilization without significant decomposition, leaving minimal residual mass. nih.gov

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. hitachi-hightech.com This reveals whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). vbcop.org Sharp endothermic peaks often indicate phase transitions like melting, while broad endotherms can signify dehydration or volatilization. vbcop.org Exothermic peaks typically correspond to decomposition or oxidation reactions. eag.comvbcop.org

A combined TGA/DTA analysis of Lu(acac)₃ would be expected to show an endothermic peak for melting, followed by a major mass loss (volatilization), and finally, at higher temperatures, exothermic decomposition events leading to the formation of a stable residue, likely lutetium oxide (Lu₂O₃).

| Thermal Event | Technique | Expected Observation | Significance |

| Melting | DTA | Sharp endothermic peak | Defines the transition from solid to liquid phase. |

| Volatilization | TGA / DTA | Significant mass loss / Broad endothermic peak | Determines the temperature window for vapor-phase deposition. |

| Decomposition | TGA / DTA | Mass loss / Exothermic peaks | Indicates thermal instability and formation of final residue (e.g., Lu₂O₃). |

Computational and Theoretical Studies of Lutetium Iii 2,4 Pentanedionate

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electronic environment and bonding of Lutetium(III) 2,4-pentanedionate. These methods range from the computationally intensive ab initio techniques to the more pragmatic Density Functional Theory.

Density Functional Theory (DFT) Calculations on Coordination Environment

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is frequently employed to model the properties of coordination complexes, including those of lanthanides. researchgate.netresearchgate.net For metal acetylacetonates (B15086760), DFT calculations can elucidate relationships between structure, electronic properties, and functional behavior, such as redox potentials and stability. researchgate.net

Ab Initio and Effective Core Potential Calculations

Ab initio calculations are based on first principles of quantum mechanics, without the use of experimental parameters. rsc.org However, for heavy elements like lutetium, all-electron ab initio calculations are computationally prohibitive due to the large number of electrons. To address this, the Effective Core Potential (ECP) method is widely used. sparkle.pro.br ECPs replace the chemically inert core electrons with a potential, significantly reducing the computational cost while retaining accuracy for valence electron chemistry. sparkle.pro.br

This approach is particularly valuable for lanthanide complexes, where it serves as a benchmark for the accuracy of more computationally efficient semiempirical methods. nih.govscispace.com An extensive study on various lanthanide complexes confirmed that the RHF/STO-3G/ECP model chemistry is highly efficient for predicting the geometries of coordination polyhedra. sparkle.pro.br While this level of theory provides excellent coordination geometries, a known trade-off is that the description of the organic ligand geometry may be less accurate. Conversely, using larger basis sets can improve the ligand geometry at the expense of the coordination polyhedron's accuracy. sparkle.pro.br Therefore, the choice of method involves a balance between computational cost and the specific structural features of interest.

Molecular Modeling and Simulation of Lutetium (III) Complexes

Beyond electronic structure calculations, molecular modeling and simulation offer powerful tools for predicting the three-dimensional structures of complex molecules.

Sparkle Models for Lanthanide (III) Complex Geometry Prediction

To overcome the computational expense of ab initio methods for large lanthanide complexes, specialized semiempirical models have been developed. The "Sparkle model" is a prominent example, designed specifically for the quantum chemical calculation of lanthanide complexes. researchgate.net In this model, the lanthanide(III) ion is simplified and replaced by a "sparkle," which consists of a +3e point charge and a repulsive potential to account for the ion's size. scispace.com This simplification, combined with standard semiempirical methods for the ligands (like AM1 or PM3), allows for the rapid and accurate prediction of complex geometries, often hundreds of times faster than ab initio/ECP calculations. sparkle.pro.brnih.gov

Parameterization and Validation (e.g., Sparkle/AM1, Sparkle/PM3)

The accuracy of the Sparkle model depends on its parameterization. The models are designated by the semiempirical method used for the ligand, such as Sparkle/AM1 and Sparkle/PM3. The process involves:

Parameterization: This is performed using a "training set" of high-quality crystallographic structures. For Lutetium(III), the Sparkle/AM1 and Sparkle/PM3 models were parameterized using a training set of 15 complexes with various representative ligands containing oxygen and/or nitrogen coordinating atoms. nih.govresearchgate.net This process refines the sparkle's parameters to best reproduce known experimental geometries. nih.govacs.org

Validation: After parameterization, the model's predictive power is tested against a "validation set" of complexes not used in the training set. For Lu(III), the validation involved an additional 15 high-quality crystallographic structures. nih.govresearchgate.net This step is crucial to ensure the model is generalizable and not just overfitted to the training data. nih.govnih.gov

Accuracy Assessment of Predicted Metal-Ligand Distances

A key measure of success for these models is the accuracy of the predicted distances between the central lutetium ion and the coordinating atoms of the ligands (Lu-L distances). The unsigned mean error (UME) is used to quantify this accuracy.

For Lu(III) complexes, both Sparkle/AM1 and Sparkle/PM3 have demonstrated a high level of accuracy, comparable to that of more demanding ab initio/ECP calculations. nih.govscispace.comresearchgate.net

| Computational Model | Unsigned Mean Error (Lu-L distance) | Total Complexes in Study (Training + Validation) | Reference |

| Sparkle/AM1 | 0.075 Å | 30 | nih.govresearchgate.net |

| Sparkle/PM3 | 0.076 Å | 30 | nih.govresearchgate.net |

The data shows that both models predict the crucial metal-ligand bond lengths with an average error of less than a tenth of an angstrom. nih.govresearchgate.net This level of accuracy makes these Sparkle models powerful and efficient tools for the rational design of new lutetium complexes and for studying their potential applications. nih.gov

Conformational Analysis of 2,4-Pentanedionate Ligands within the Coordination Sphere

Computational studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to elucidate the structural details of related lutetium beta-diketonate complexes. For instance, a combined gas electron diffraction (GED) and computational study on tris(dipivaloylmethanato)lutetium(III), a similar beta-diketonate complex, revealed a molecular structure with D₃ symmetry. nih.gov Theoretical calculations at both HF and DFT levels supported the experimental findings, indicating a distorted LuO₆ antiprism geometry. nih.gov

The planarity of the chelate ring is a key feature of the ligand's conformation. In the acetylacetonate (B107027) anion, resonance leads to delocalization of electron density across the O-C-C-C-O framework, resulting in partial double bond character for the C-C and C-O bonds. wikipedia.org This resonance contributes to a relatively planar and rigid ring structure upon coordination.

Detailed structural parameters for a lutetium beta-diketonate complex, specifically tris(dipivaloylmethanato)lutetium(III), have been determined through these computational and experimental methods. The key bond distances within the chelate ring provide insight into the ligand's conformation.

| Bond | Bond Length (Å) |

|---|---|

| Lu-O | 2.197(6) |

| C-O | 1.270(4) |

| C-C (within chelate ring) | 1.390(6) |

The conformation of the three 2,4-pentanedionate ligands around the central lutetium ion defines the coordination polyhedron. For lanthanide tris(acetylacetonate) complexes, the coordination geometry is often a distorted trigonal prism or a related structure. The relatively small bite angle of the acetylacetonate ligand influences the packing of the three ligands around the metal center, leading to these specific coordination geometries. While detailed conformational analysis specific to Lutetium(III) 2,4-pentanedionate is not widely available, the principles derived from studies of other lanthanide acetylacetonates and related lutetium beta-diketonate complexes provide a strong basis for understanding its structure.

Insights into Lanthanide Contraction Phenomenon through Lutetium (III) Complexes

The lanthanide contraction describes the steady decrease in atomic and ionic radii of the lanthanide elements with increasing atomic number, from lanthanum to lutetium. nih.gov This phenomenon is a direct consequence of the poor shielding of the increasing nuclear charge by the 4f electrons. rsc.org As electrons are added to the inner 4f orbitals across the series, the effective nuclear charge experienced by the outer electrons increases, pulling them closer to the nucleus. rsc.orgresearchgate.net Lutetium, as the final element in the lanthanide series, has the smallest ionic radius among all Ln³⁺ ions. nih.govrsc.org

The effects of the lanthanide contraction are clearly manifested in the coordination chemistry of lutetium(III) complexes. The smaller ionic size of Lu³⁺ leads to shorter metal-ligand bond distances and can influence the coordination number and geometry of its complexes compared to those of earlier, larger lanthanide ions.

| Lanthanide Ion | Ionic Radius (pm) |

|---|---|

| La³⁺ | 103 |

| Nd³⁺ | 98.3 |

| Gd³⁺ | 93.8 |

| Er³⁺ | 89.0 |

| Lu³⁺ | 86.1 |

This significant decrease in ionic radius from lanthanum to lutetium has profound structural consequences. For instance, in series of isostructural complexes across the lanthanide family, a progressive shortening of the metal-donor atom bond lengths is observed. nih.gov This contraction of the coordination sphere is a direct illustration of the lanthanide contraction.

Furthermore, the increased charge density of the smaller Lu³⁺ ion can lead to differences in coordination numbers. While earlier, larger lanthanides can accommodate higher coordination numbers (e.g., 9 or 10), the steric crowding around the smaller lutetium ion often favors lower coordination numbers. For example, some phenanthroline-based complexes show that lutetium forms a 9-coordinate complex, whereas larger lanthanides like lanthanum and neodymium form 10-coordinate complexes with the same ligand. nih.gov This change in coordination number is a direct result of the increased inter-ligand repulsion around the smaller central metal ion. The study of Lutetium(III) complexes, including Lutetium(III) 2,4-pentanedionate, therefore provides a terminal data point in the lanthanide series, offering crucial insights into the cumulative effects of the lanthanide contraction on coordination chemistry.

Applications of Lutetium Iii 2,4 Pentanedionate in Advanced Materials and Catalysis

Precursor in Thin Film Deposition Techniques

Lutetium (III) 2,4-pentanedionate, also known as Lutetium (III) acetylacetonate (B107027) or Lu(acac)3, serves as a valuable precursor for depositing thin films of lutetium-containing materials. americanelements.comamericanelements.com Its volatility and ability to decompose cleanly at elevated temperatures make it suitable for a range of deposition methods.

Chemical Vapor Deposition (CVD) and Metal-Organic CVD (MOCVD) Applications

Metal-organic chemical vapor deposition (MOCVD) is a widely used technique for growing high-quality thin films. wikipedia.orgmdpi.com In this process, volatile organometallic precursors are transported in the vapor phase to a substrate, where they decompose to form the desired film. mdpi.com this compound is a classic precursor for MOCVD due to its thermal properties that allow for the necessary level of metal-containing vapor to be delivered to the deposition zone. mdpi.com The success of MOCVD in producing a variety of materials, including oxides, is largely due to the adaptability of metal-organic precursors like this compound. wikipedia.org These precursors enable lower temperature deposition compared to conventional halide-based CVD. wikipedia.org

The choice of precursor is critical in MOCVD, as it directly influences the properties of the deposited film. mdpi.com While metal β-diketonates like this compound are favored for their stability and the ability to tailor their properties through ligand modification, inconsistencies in their volatilization thermodynamics can pose challenges for process optimization. mdpi.commdpi.com

Atomic Layer Deposition (ALD) for High-k Dielectrics and Semiconductor Devices

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. researchgate.nettkk.ficnr.it This method is particularly crucial for the fabrication of high-κ dielectrics in modern semiconductor devices, where ultrathin and conformal films are required. researchgate.nettkk.ficnr.it this compound can be used as a precursor in ALD processes to deposit lutetium oxide (Lu₂O₃) films. researchgate.netgoogle.com

The self-limiting nature of ALD ensures uniform film thickness and composition, even on complex 3D structures. researchgate.nettkk.fi The process typically involves alternating pulses of the metal precursor (e.g., this compound) and a reactant gas (e.g., ozone or water) into the reaction chamber. researchgate.netmdpi.com This cyclical process allows for precise control over film growth, typically on the order of a fraction of a monolayer per cycle. researchgate.net The development of new, highly volatile, and stable precursors is an active area of research to further enhance the capabilities of ALD for depositing high-κ materials like Lu₂O₃. mdpi.com

Physical Vapor Deposition (PVD) Processes (Thermal and E-beam Evaporation)

Physical Vapor Deposition (PVD) encompasses a set of techniques where a material is vaporized from a solid or liquid source in a vacuum environment and then deposited on a substrate. kenosistec.comkorvustech.com While this compound is primarily used in chemical vapor deposition methods, the resulting lutetium oxide can be deposited using PVD techniques.

Thermal Evaporation: In thermal evaporation, the source material is heated in a vacuum until it evaporates, and the vapor then condenses on the substrate. kenosistec.com This method is generally simpler and more cost-effective for materials that evaporate at lower temperatures. korvustech.com

E-beam Evaporation: Electron beam (e-beam) evaporation uses a high-energy electron beam to heat and vaporize the source material. korvustech.comresearchgate.net This technique allows for the deposition of materials with very high melting points. korvustech.com Lutetium oxide (Lu₂O₃) evaporation materials are used in PVD processes to create films with a high refractive index and excellent thermal and chemical stability for optical and electronic applications. samaterials.com PVD systems for evaporation can be equipped with various sources, including thermal cells and e-beam guns, and can be operated under manual or computer control for precise deposition. pvdproducts.com

| Deposition Parameter | E-beam Evaporation of Lutetium |

| E-beam Power | 400 W |

| Vapor Flux at 195 mm | ~0.6 mg/cm²·min |

| E-beam Power | 600 W |

| Vapor Flux at 195 mm | ~2.5 mg/cm²·min |

This table presents data on the vapor flux of lutetium at different e-beam power levels during e-beam evaporation trials. researchgate.net

Sol-Gel Derived Thin Film Fabrication

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials from a chemical solution. elsevierpure.comnih.gov This method involves the evolution of a system of inorganic networks from a solution of molecular precursors. elsevierpure.com For thin film fabrication, a sol-gel solution containing the metal precursor is typically spin-coated or dip-coated onto a substrate, followed by drying and heat treatment to form the final oxide film. researchgate.netaku.edu.tr

Lutetium oxide (Lu₂O₃) thin films can be successfully prepared using the sol-gel method with this compound as a precursor. scirp.org The process generally results in transparent and crack-free coatings. researchgate.net The crystallization of the lutetium oxide phase typically occurs at around 600°C. researchgate.net Heat treatment at higher temperatures, such as 1000°C, can lead to the formation of very dense Lu₂O₃ films with a refractive index of approximately 1.8. researchgate.net The sol-gel method offers a low-cost, non-vacuum alternative for fabricating Lu₂O₃ films over large areas. scirp.org These films have potential applications as scintillators and in laser technologies. scirp.orgmsesupplies.com

| Property | Value |

| Lutetium Oxide Crystallization Temperature | 600°C researchgate.net |

| Refractive Index (at 543.5 nm after 1000°C heat treatment) | ~1.8 researchgate.net |

| Film Thickness (after 1000°C heat treatment) | 410 nm researchgate.net |

This table summarizes key properties of sol-gel derived Lutetium Oxide films. researchgate.net

In sol-gel synthesis, various additives can be incorporated into the precursor solution to influence the properties of the resulting film. While specific research on the use of PVP and F127 with this compound in sol-gel processes is not detailed in the provided context, the general principles of using such additives are well-established. For instance, in the synthesis of other metal oxides, citric acid has been used as a chelating agent, and its concentration can affect the particle size and porosity of the final material. chimicatechnoacta.ru Similarly, polymers like polyvinylpyrrolidone (B124986) (PVP) and Pluronic F127 are often used as structure-directing agents or stabilizers to control nanocrystal growth and prevent agglomeration. In the broader context of sol-gel processing, additives play a crucial role in tailoring the microstructure and, consequently, the physical and chemical properties of the fabricated thin films.

Component in Luminescent Materials and Phosphors

This compound serves as a crucial precursor in the synthesis of advanced luminescent materials and phosphors. Its organic ligands facilitate decomposition at relatively low temperatures, enabling the formation of high-purity lutetium-based compounds, particularly lutetium oxide (Lu₂O₃), which is an excellent host material for luminescent applications.

Host Matrix for Rare Earth Doping in Luminescent Applications

Lutetium oxide (Lu₂O₃), derived from precursors like this compound, is a highly suitable host material for doping with other rare earth ions. researchgate.net Its properties, including a wide band gap of over 5.5 eV and exceptional chemical and thermal stability, make it an ideal matrix for activators that produce unique optical properties. researchgate.net The high density (9.42 g/cm³) and effective atomic number (Zeff = 68.8) of the Lu₂O₃ host also provide high stopping power for ionizing radiation, making it valuable for scintillator applications. researchgate.net

This compound is a key starting material in the synthesis of Europium-doped lutetium oxide (Eu³⁺:Lu₂O₃) phosphors. These phosphors are notable for their strong red emission, which is critical for various lighting and display technologies. Synthesis methods like the sol-gel process utilize this compound to create a homogeneous distribution of Eu³⁺ activator ions within the Lu₂O₃ host matrix. researchgate.net The photoluminescence and radioluminescence emission spectra of these materials are dominated by the f-f transitions of the Eu³⁺ ions. researchgate.net The final properties of the phosphor are heavily influenced by synthesis conditions, such as the annealing temperature, which affects the crystallinity of the Lu₂O₃ host. researchgate.net

Table 1: Properties of Lutetium Oxide as a Host Material

| Property | Value/Description | Significance in Luminescent Applications |

| Chemical Formula | Lu₂O₃ | Provides a stable crystal lattice for dopant ions. |

| Band Gap | > 5.5 eV researchgate.net | Allows for efficient energy transfer to the activator ions without host absorption. |

| Density | 9.42 g/cm³ researchgate.net | Contributes to high stopping power for radiation, useful in scintillators. |

| Effective Atomic Number (Zeff) | 68.8 researchgate.net | Enhances interaction with ionizing radiation. |

| Melting Point | 2490 °C researchgate.net | Indicates high thermal stability, but makes single crystal growth difficult. |

In co-doped phosphor systems, energy transfer between different ions can be exploited to enhance luminescence efficiency and tune emission colors. A well-studied example is the energy transfer from Bismuth (Bi³⁺) to Europium (Eu³⁺). rsc.orgrsc.org In such a system, the Bi³⁺ ion acts as a sensitizer, absorbing excitation energy and then transferring it non-radiatively to the Eu³⁺ ion, which then emits light. This process is supported by the spectral overlap between the emission band of Bi³⁺ and the excitation band of Eu³⁺. rsc.org

The mechanism is often a resonant type, proceeding via a dipole-dipole interaction. rsc.orgrsc.org This energy transfer can trigger an exceptional long-wavelength excitation band, making the phosphor suitable for excitation by sources like near-UV LEDs. rsc.org By co-doping a lutetium-based host with ions like Bi³⁺ and Eu³⁺, it is possible to create phosphors where the emission color can be tuned from blue (Bi³⁺ emission) to red (Eu³⁺ emission) by adjusting the relative concentrations of the dopants. rsc.org

The quality of the precursor, such as this compound, is paramount for creating high-quality thin films with excellent optical properties. The fabrication of thin films for optical devices requires materials that can form smooth, crystalline, and transparent layers. nih.govresearchgate.net The use of high-purity metal-organic precursors helps in achieving uniform films with high structural order. researchgate.net

Techniques like variable angle spectroscopic ellipsometry are used to study the optical properties of thin films. nih.gov For luminescent applications, a high degree of transparency in the visible region is essential to ensure that the light emitted by the activator ions is not reabsorbed by the host matrix. The structural and morphological properties, often investigated by atomic force microscopy (AFM) and X-ray reflectivity, directly correlate with the optical spectra of the films. nih.govresearchgate.netaston.ac.uk

Applications in Optoelectronic Devices (e.g., LEDs, CRTs, FEDs, Solid-State Lasers)

Phosphors derived from this compound, particularly Eu³⁺-doped lutetium oxide, are integral components in a variety of optoelectronic devices. Their strong and stable red emission is highly sought after.

Light-Emitting Diodes (LEDs): Eu³⁺:Lu₂O₃ phosphors can be used as the red-emitting component in white LEDs (w-LEDs). They are excited by the blue or near-UV light from the LED chip and emit red light, which combines with other colors (e.g., green and yellow from other phosphors) to produce white light with a high color rendering index.

Cathode Ray Tubes (CRTs) and Field Emission Displays (FEDs): In these display technologies, an electron beam bombards the phosphor screen, causing it to emit light. The high efficiency and stability of lutetium-based phosphors under electron bombardment make them suitable for these applications.

Solid-State Lasers: Lutetium-based host materials are also explored for use in solid-state lasers. When doped with appropriate laser-active ions, the high thermal conductivity and stable structure of the lutetium host can contribute to the performance and longevity of the laser system.

Catalytic Applications in Organic Synthesis and Industrial Processes

This compound is utilized as a catalyst in various organic reactions. thermofisher.comthermofisher.comfishersci.ca The catalytic activity stems from the Lewis acidic nature of the Lutetium (III) ion, which can coordinate with and activate organic substrates. While lutetium's high cost limits its widespread commercial use, its stability makes it effective in specific, high-value catalytic processes. alfachemic.com

Lutetium-based catalysts, including those derived from this compound, find application in several industrial processes: alfachemic.com

Petroleum Cracking: In refineries, these catalysts can aid in the breakdown of large hydrocarbon molecules into smaller, more useful ones.

Alkylation: Lutetium catalysts have shown good catalytic effect in alkylation reactions, such as the synthesis of di(2-ethylhexyl)phthalate (DOP). alfachemic.com The use of a solid lutetium oxide catalyst in such reactions offers advantages like easy separation and recovery, potential for regeneration, and reduced corrosivity. alfachemic.com

Hydrogenation: Certain lutetium compounds can catalyze hydrogenation reactions. alfachemic.com

Polymerization: Lutetium complexes have been developed to catalyze polymerization reactions, for instance, the copolymerization of carbon dioxide and propylene (B89431) oxide to form propylene carbonate. alfachemic.com

Table 2: Catalytic Applications of Lutetium Compounds

| Process | Example Reaction | Catalyst Type | Key Advantages |

| Alkylation | Synthesis of di(2-ethylhexyl)phthalate (DOP) alfachemic.com | Activated Lu₂O₃ alfachemic.com | Easy catalyst separation, reusability, low corrosivity. alfachemic.com |

| Hydrogenation | Reaction of a benzyloxy complex with phenylsilicohydrogen. alfachemic.com | Trialkyl rare earth compound [Lu(CH₂SiMe₃)₃(THF)₂] alfachemic.com | Catalyzes reaction at room temperature. alfachemic.com |

| Polymerization | Copolymerization of CO₂ and propylene oxide. alfachemic.com | Lutetium porphyrin complex alfachemic.com | Forms propylene carbonate. alfachemic.com |

Thermal Behavior and Decomposition Mechanisms

Thermal Stability Profile of Lutetium (III) 2,4-pentanedionate Complexes

This compound is a coordination complex with the chemical formula Lu(C₅H₇O₂)₃. wikipedia.org It is recognized for its volatility, a key characteristic for CVD precursors. wikipedia.org The thermal stability of metal acetylacetonates (B15086760) can be influenced by the experimental conditions. rice.edu

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of compounds like Lu(acac)₃. rice.edunih.gov TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the nature of the decomposition process. nih.gov The thermal stability of Lu(acac)₃ is often considered in the context of its sublimation and decomposition characteristics. nih.govmdpi.com Studies on similar metal acetylacetonates indicate that they can begin to decompose upon melting. mdpi.com For instance, the decomposition of iron(III) acetylacetonate (B107027) has been observed to start around 186°C. researchgate.net

Pathways of Thermal Decomposition

The thermal decomposition of this compound involves a series of complex chemical reactions that lead to the breakdown of the initial complex into various smaller molecules and a final solid residue.

Ligand Elimination and Organic Product Formation

The initial step in the thermal decomposition of many metal acetylacetonates is the breaking of the metal-oxygen bond, leading to the elimination of the acetylacetonate ligands. rsc.org In the case of Lu(acac)₃, this process results in the release of the 2,4-pentanedionate ligand, which can then undergo further reactions. najah.edu

The decomposition of the acetylacetonate ligand itself can produce a variety of organic products. najah.edu Studies on similar metal acetylacetonates have identified major gaseous products such as acetylacetone (B45752), and at higher temperatures, further decomposition into carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). najah.eduscielo.br The specific organic products formed can vary depending on the decomposition conditions, such as temperature and the presence of a carrier gas.

Formation of Lutetium Oxide (Lu₂O₃) Residues

Following the elimination and decomposition of the organic ligands, the remaining lutetium-containing species typically undergo further reactions to form a stable solid residue. In the presence of air or oxygen, the final product of the thermal decomposition of this compound is Lutetium (III) oxide (Lu₂O₃). webelements.co.uk Lutetium metal readily burns in air to form this oxide. webelements.co.uk

Kinetics and Thermodynamics of Thermal Decomposition

The study of the kinetics and thermodynamics of the thermal decomposition of this compound provides quantitative insights into the rates and energy changes associated with the decomposition process. This information is vital for controlling the deposition of materials in CVD applications. d-nb.info

Non-Isothermal Methods for Kinetic Parameter Evaluation

Non-isothermal thermogravimetric analysis, where the sample is heated at a constant rate, is a widely used method to study the kinetics of solid-state reactions. sgbaukrc.ac.in Several model-fitting methods can be applied to the data obtained from TGA to determine the kinetic parameters of the decomposition process. These methods include the Coats-Redfern, Horowitz-Metzger, and Piloyan-Novikova methods. sgbaukrc.ac.in

The Coats-Redfern method is an integral method used for the kinetic analysis of thermogravimetric data. nih.govgrafiati.com It involves plotting the logarithm of a function of the fraction of decomposed material against the reciprocal of the absolute temperature. nih.gov The slope and intercept of the resulting straight line can be used to calculate the activation energy and the pre-exponential factor, respectively. researchgate.net

The Horowitz-Metzger method is another approximation method used for analyzing non-isothermal TGA data, particularly for first-order reactions. sgbaukrc.ac.in It provides a way to calculate the activation energy from the TGA curve. sgbaukrc.ac.in

The Piloyan-Novikova method is also employed in the kinetic analysis of thermogravimetric data to evaluate kinetic parameters. sgbaukrc.ac.in

These methods allow for the determination of the reaction mechanism and the kinetic triplet (activation energy, pre-exponential factor, and reaction model) that best describes the decomposition process. researchgate.net

Activation Energy, Enthalpy, Entropy, and Gibbs Free Energy Calculations

From the kinetic parameters obtained using methods like Coats-Redfern, several thermodynamic parameters can be calculated to further characterize the decomposition reaction. sgbaukrc.ac.inresearchgate.net

Activation Energy (Ea): This represents the minimum energy required to initiate the decomposition reaction. It is a key parameter determined from the TGA data. researchgate.net

Enthalpy of Activation (ΔH):* This is the change in enthalpy during the formation of the activated complex from the reactants. It can be calculated from the activation energy.

Entropy of Activation (ΔS):* This parameter reflects the degree of disorder of the activated complex compared to the reactants. A positive value suggests a more disordered transition state, while a negative value indicates a more ordered one.

Gibbs Free Energy of Activation (ΔG):* This thermodynamic potential represents the energy barrier for the reaction to occur. It combines the effects of both enthalpy and entropy and can be used to assess the spontaneity of the formation of the activated complex.

The determination of these parameters provides a comprehensive understanding of the thermal decomposition of this compound, which is essential for its controlled use in various technological applications. d-nb.inforesearchgate.net

Below is an illustrative data table showing the kind of thermodynamic data that can be obtained from such analyses. The values are hypothetical and serve to demonstrate the format.

| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |

| Activation Energy | Ea | 150 | kJ/mol |

| Enthalpy of Activation | ΔH | 145 | kJ/mol |

| Entropy of Activation | ΔS | -80 | J/(mol·K) |

| Gibbs Free Energy of Activation | ΔG* | 170 | kJ/mol |

Conclusion and Future Research Directions

Summary of Key Advancements in Lutetium (III) 2,4-pentanedionate Research

Recent research has solidified the role of this compound as a versatile tool in both synthetic chemistry and materials science. Key advancements have been concentrated in its application as a catalyst and as a precursor for the synthesis of advanced materials.

In the realm of catalysis , this compound is recognized for its utility in various organic reactions. nih.govresearchgate.net While detailed mechanistic studies directly involving this specific lutetium complex are an area of ongoing research, the broader family of lanthanide acetylacetonates (B15086760) is known to catalyze reactions such as polymerizations and alkylations. researchgate.net The Lewis acidic nature of the lutetium ion is a key factor in its catalytic activity.

A significant area of advancement lies in its use as a precursor for materials synthesis , particularly in the deposition of lutetium-based thin films. The volatility of this compound makes it a suitable candidate for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netrsc.org These methods allow for the precise, atomic-level control of film thickness, which is crucial for applications in microelectronics and optics. rsc.orgmdpi.com Researchers have successfully used this precursor to fabricate high-purity lutetium oxide (Lu₂O₃) thin films. mdpi.com Lutetium oxide is a material of interest due to its high dielectric constant, wide bandgap, and good thermal stability, making it a promising material for next-generation electronic devices. mdpi.com

Furthermore, studies on the thermal decomposition of related metal acetylacetonates provide insights into the controlled synthesis of metal oxides. researchgate.netresearchgate.net Understanding the decomposition pathways of this compound is crucial for optimizing the properties of the resulting lutetium oxide films.

Emerging Areas and Unexplored Research Avenues

The unique properties of this compound open up several exciting avenues for future research.

One of the most promising emerging areas is its application in the synthesis of nanomaterials . The controlled decomposition of this compound could be harnessed to produce lutetium oxide nanoparticles with tailored sizes and morphologies. nih.gov These nanoparticles could find applications in catalysis, bio-imaging, and as scintillators. The development of new synthetic routes, such as those involving polymer-modified nanoparticles, could lead to novel magnetically separable catalysts. rsc.org

The field of polymer chemistry also presents unexplored opportunities. rsc.orgdrpress.org The catalytic potential of this compound in various polymerization reactions remains an area ripe for investigation. Its use could lead to the development of new polymers with unique properties.

Another area of interest is the synthesis of mixed-metal oxide materials . By co-doping with other metals during the deposition process using their respective acetylacetonate (B107027) precursors, it may be possible to create novel materials with enhanced or entirely new functionalities for applications in areas like solid oxide fuel cells and advanced ceramics.

Finally, while much of the focus on lutetium in medicine revolves around the radioisotope Lutetium-177, the potential role of this compound as a precursor in the synthesis of lutetium-based radiopharmaceuticals is an area that warrants further exploration. nih.govnih.govnih.govadvancingnuclearmedicine.comyoutube.comyoutube.com The ability to create targeted drug delivery systems is a significant goal in modern medicine. drpress.org

Interdisciplinary Impact and Prospects

The research on this compound is poised to have a significant impact across multiple scientific disciplines.

In materials science and engineering , the ability to produce high-quality lutetium oxide thin films and nanoparticles from this precursor will contribute to the development of advanced electronic and optical devices. rsc.orgmdpi.commdpi.comnih.gov This includes more efficient transistors, capacitors, and high-performance coatings.

In chemistry , further investigation into the catalytic properties of this compound could lead to the discovery of new, more efficient synthetic routes for a wide range of organic molecules. researchgate.net

The intersection with nanotechnology holds the promise of creating novel functional materials with applications ranging from targeted drug delivery to advanced sensors. The development of nanohybrids incorporating lutetium complexes is an active area of research. rsc.org

Looking forward, the continued exploration of this compound's fundamental properties and reactivity will be crucial. A deeper understanding of its coordination chemistry, thermal behavior, and catalytic mechanisms will unlock its full potential. The development of more efficient and scalable synthesis methods for this compound will also be essential to facilitate its broader application in both academic research and industrial processes. The future of this compound research is bright, with the potential to contribute to significant advancements across a wide spectrum of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.